REACTION_SMILES
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[CH2:9]([CH3:10])[O:11][C:12](=[O:13])[N:14]=[C:15]=[S:16].[Cl:17][CH2:18][Cl:19].[NH2:1][c:2]1[n:3][cH:4][c:5]([Br:8])[cH:6][cH:7]1>>[NH:1]([c:2]1[n:3][cH:4][c:5]([Br:8])[cH:6][cH:7]1)[C:15]([NH:14][C:12]([O:11][CH2:9][CH3:10])=[O:13])=[S:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N=C=S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)cn1
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Name
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Type
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product
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Smiles
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CCOC(=O)NC(=S)Nc1ccc(Br)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |